molecular formula C10H14N2O3 B13606427 3-(2-Methyl-5-nitrophenoxy)propan-1-amine

3-(2-Methyl-5-nitrophenoxy)propan-1-amine

Cat. No.: B13606427
M. Wt: 210.23 g/mol
InChI Key: SGOFSTGVVNIEEV-UHFFFAOYSA-N
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Description

3-(2-Methyl-5-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C10H14N2O3. It is characterized by the presence of a nitro group and a methyl group attached to a phenoxy ring, which is further connected to a propan-1-amine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-5-nitrophenoxy)propan-1-amine typically involves the reaction of 2-methyl-5-nitrophenol with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the amine group. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-5-nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methyl-5-nitrophenoxy)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-5-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-5-nitrophenoxy)propan-1-amine is unique due to the specific positioning of the nitro and methyl groups on the phenoxy ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Biological Activity

3-(2-Methyl-5-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C10H14N2O3, characterized by a propan-1-amine backbone and a 2-methyl-5-nitrophenoxy group. The presence of the nitro group is significant, as it contributes to the compound's biological activity, particularly in antimicrobial and antitumor assays. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

The compound has a molar mass of approximately 210.23 g/mol. Its structure allows for various chemical reactions, including nucleophilic substitutions and reductions, which can affect its biological activity. The nitro group is known for its reactivity, potentially leading to selective toxicity against certain cell lines.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The nitro group often enhances the compound's ability to disrupt bacterial cell membranes or interfere with cellular processes. Research shows that compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting a promising avenue for further investigation in antibiotic development.

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown potential antitumor activity. Initial assays indicate that it may selectively inhibit the growth of certain cancer cell lines. The mechanisms underlying this activity are still being elucidated, but it is hypothesized that the nitro group may play a crucial role in inducing apoptosis or inhibiting cell proliferation through interaction with specific cellular targets.

The exact mechanisms by which this compound exerts its biological effects are under investigation. Current hypotheses suggest that it may interact with enzymes or receptors involved in critical cellular pathways. For instance, molecular docking studies have indicated potential binding interactions with kinases and other proteins relevant to cancer progression . Understanding these interactions is vital for assessing its therapeutic potential and side effects.

Comparative Analysis

To better understand the unique biological properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
2-(2-Methyl-3-nitrophenyl)propan-1-amineC10H14N2O2Different positioning of the nitro group
N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)propan-1-amineC12H18N2O3Contains dimethyl substitution on the amine
N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amC12H16N4O3Incorporates a triazole ring enhancing biological activity

The distinct arrangement of functional groups in this compound contributes to its unique biological properties compared to these similar compounds.

Case Studies

Several studies have explored the biological activity of nitro-containing compounds similar to this compound:

  • Antimicrobial Study : A study demonstrated that compounds with nitro groups showed enhanced activity against Gram-positive bacteria, supporting the hypothesis that this compound could be effective in treating bacterial infections.
  • Antitumor Research : Another study focused on the antitumor potential of related compounds, revealing that certain structural modifications could significantly enhance cytotoxicity against cancer cell lines .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

3-(2-methyl-5-nitrophenoxy)propan-1-amine

InChI

InChI=1S/C10H14N2O3/c1-8-3-4-9(12(13)14)7-10(8)15-6-2-5-11/h3-4,7H,2,5-6,11H2,1H3

InChI Key

SGOFSTGVVNIEEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OCCCN

Origin of Product

United States

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